2-(benzylthio)-1-((4-nitrophenyl)sulfonyl)-4,5-dihydro-1H-imidazole
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Overview
Description
2-(benzylthio)-1-((4-nitrophenyl)sulfonyl)-4,5-dihydro-1H-imidazole is a complex organic compound with significant potential in various scientific fields. This compound features a benzylthio group, a nitrophenyl sulfonyl group, and a dihydroimidazole ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include benzyl mercaptan, 4-nitrobenzenesulfonyl chloride, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-1-((4-nitrophenyl)sulfonyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, aminophenyl derivatives, and various substituted imidazole derivatives .
Scientific Research Applications
2-(benzylthio)-1-((4-nitrophenyl)sulfonyl)-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(benzylthio)-1-((4-nitrophenyl)sulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The benzylthio group can interact with thiol groups in proteins, while the nitrophenyl sulfonyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylthio)-1-((4-methylphenyl)sulfonyl)-4,5-dihydro-1H-imidazole
- 2-(benzylthio)-1-((4-chlorophenyl)sulfonyl)-4,5-dihydro-1H-imidazole
- 2-(benzylthio)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-imidazole
Uniqueness
2-(benzylthio)-1-((4-nitrophenyl)sulfonyl)-4,5-dihydro-1H-imidazole is unique due to the presence of the nitrophenyl sulfonyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly useful in specific chemical reactions and applications .
Properties
IUPAC Name |
2-benzylsulfanyl-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c20-19(21)14-6-8-15(9-7-14)25(22,23)18-11-10-17-16(18)24-12-13-4-2-1-3-5-13/h1-9H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHGNJGNRGDGAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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